molecular formula C10H12Cl2N2O B1459642 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine CAS No. 1015844-22-0

4-((2,6-Dichloropyridin-4-yl)methyl)morpholine

Cat. No. B1459642
M. Wt: 247.12 g/mol
InChI Key: PZLJWQHRXONLCD-UHFFFAOYSA-N
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Description

4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is a chemical compound with the CAS Number: 1015844-22-0 . It has a molecular weight of 247.12 . The IUPAC name for this compound is 4-((2,6-dichloropyridin-4-yl)methyl)morpholine .


Molecular Structure Analysis

The InChI code for 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is 1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" derivatives has been explored for their potential as intermediates in developing novel compounds with various biological activities. For instance, research has focused on synthesizing chiral alkoxymethyl morpholine analogs as dopamine receptor antagonists, highlighting the compound's role in neuromodulation and potential therapeutic applications (Witt et al., 2016).
  • Additionally, the compound has been used to synthesize new Mannich bases for corrosion inhibition, demonstrating its importance in materials science for protecting metal surfaces in acidic environments (Jeeva et al., 2015).

Biological Research Applications

  • Research has also delved into the biological implications of derivatives synthesized using "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine." For example, its derivatives have been studied for their inhibition effect on tumor necrosis factor alpha and nitric oxide, suggesting potential applications in cancer and inflammation research (Lei et al., 2017).

Chemical Reactions and Mechanisms

  • The compound's derivatives have also been part of studies focusing on chemical reactions and mechanisms, such as the synthesis of hetarenium salts from pentafluoropyridine, demonstrating its utility in creating compounds with unique electronic and structural properties (Schmidt et al., 2007).

Metabolism Studies

  • In metabolism studies, the derivatives of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" have been analyzed to understand the metabolic fate of certain pharmaceutical compounds, which is crucial for drug development and safety assessment (Varynskyi & Kaplaushenko, 2020).

Novel Compound Synthesis

  • The versatility of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" in synthesizing novel compounds is further exemplified by its application in creating new heterocyclic systems with potential pharmaceutical relevance, such as inhibitors of the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer and other diseases (Hobbs et al., 2019).

Future Directions

The future directions for research and applications of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine are not explicitly mentioned in the search results. Given its structural features, it could potentially be explored in the field of medicinal chemistry, similar to other compounds containing the pyrrolidine ring .

properties

IUPAC Name

4-[(2,6-dichloropyridin-4-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLJWQHRXONLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-Dichloropyridin-4-yl)methyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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